molecular formula C12H8O6 B10754024 7-Deshydroxypyrogallin-4-carboxylic acid

7-Deshydroxypyrogallin-4-carboxylic acid

Cat. No.: B10754024
M. Wt: 248.19 g/mol
InChI Key: XCSLJQFPTAZKDV-UHFFFAOYSA-N
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Description

7-Deshydroxypyrogallin-4-carboxylic acid is a chemical compound known for its distinctive structure and properties. It has been studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the absence of a hydroxyl group at the seventh position of the pyrogallin ring and the presence of a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-deshydroxypyrogallin-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) in an acidic, alkaline, or neutral medium . Another method involves the hydrolysis of nitriles or amides in the presence of catalysts (H⁺ or OH⁻) to form the corresponding carboxylic acids . Additionally, the carboxylation of Grignard reagents with carbon dioxide followed by acidification can also yield carboxylic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 7-Deshydroxypyrogallin-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃/THF).

    Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Pyrogallol: Contains hydroxyl groups at positions 1, 2, and 3 of the benzene ring.

    Gallic Acid: Contains hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid group at position 1.

    Catechol: Contains hydroxyl groups at positions 1 and 2 of the benzene ring.

Uniqueness: 7-Deshydroxypyrogallin-4-carboxylic acid is unique due to the absence of a hydroxyl group at the seventh position and the presence of a carboxylic acid group at the fourth position. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

3,4,5-trihydroxy-6-oxobenzo[7]annulene-8-carboxylic acid

InChI

InChI=1S/C12H8O6/c13-7-2-1-5-3-6(12(17)18)4-8(14)11(16)9(5)10(7)15/h1-4,13,15H,(H,14,16)(H,17,18)

InChI Key

XCSLJQFPTAZKDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C(=O)C=C(C=C21)C(=O)O)O)O)O

Origin of Product

United States

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